Neotriangularine

Description

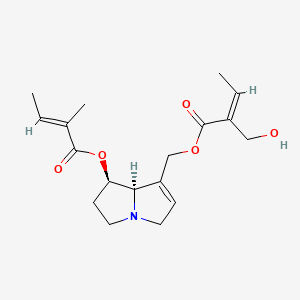

Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4+,13-5-/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENJWUGVSLZDQ-VWZNVZDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-67-4 | |

| Record name | Neotriangularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextual Overview of Pyrrolizidine Alkaloids Within Natural Products Chemistry

Classification and Structural Archetypes of Pyrrolizidine (B1209537) Alkaloids

The structural diversity of pyrrolizidine alkaloids, with over 660 identified compounds, arises from the esterification of a necine base (an amino alcohol derived from pyrrolizidine) with one or more necic acids (aliphatic carboxylic acids). numberanalytics.comnih.gov This diversity allows for their classification based on several key features:

The Necine Base: The structure of the necine base is a primary classification criterion. Four main types are recognized: retronecine-type, heliotridine-type, otonecine-type, and platynecine-type, distinguished by their stereochemistry and the degree of saturation. nih.govphytolab.commdpi.com Retronecine (B1221780) and heliotridine (B129409) are C7 stereoisomers. phytolab.com The presence of a double bond at the 1,2-position of the necine base is a crucial feature, often associated with increased toxicity. nih.govmdpi.com

Esterification Pattern: PAs are categorized based on how the necic acids are attached to the necine base. This leads to three main structural types:

Monoesters: These contain a single necic acid esterified to the necine base. phytolab.com

Open-chain Diesters: Two separate necic acids are esterified to the necine base. phytolab.com

Macrocyclic Diesters: A dicarboxylic acid is esterified to two different positions on the necine base, forming a large ring structure. phytolab.com

Taxonomic Occurrence: PAs can also be grouped based on the plant families in which they are typically found. For instance, Senecionine-type PAs are predominantly macrocyclic diesters found in the Senecioneae tribe of the Asteraceae family. phytolab.com Lycopsamine-type PAs are open-chain mono- or diesters characteristic of the Boraginaceae family and the Eupatorieae tribe of the Asteraceae. phytolab.com

Historical Perspectives on Pyrrolizidine Alkaloid Research and Discovery

The scientific investigation of pyrrolizidine alkaloids began in the early 20th century, primarily driven by observations of livestock poisoning. numberanalytics.comwikipedia.org These incidents led to the identification of PA-containing plants as the toxic agents. numberanalytics.com For centuries prior, however, many of these same plants were utilized in traditional medicine across various cultures, including Traditional Chinese Medicine and by Native American tribes, for their perceived therapeutic benefits. wikipedia.org

As research progressed, the complex chemical structures of PAs were elucidated, and their potent hepatotoxic (liver-damaging) and genotoxic (damaging to genetic material) properties were recognized. wikipedia.orginchem.org This understanding prompted regulatory agencies worldwide to establish guidelines to limit PA levels in food, animal feed, and herbal products to protect human and animal health. wikipedia.org Despite these measures, the study of PAs remains an active area of research, with ongoing efforts to identify new PA-containing plants, develop more sensitive analytical methods, and better assess the associated health risks. wikipedia.orgfao.org

Significance of Stereoisomerism in Pyrrolizidine Alkaloid Chemistry

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a critical role in the biological activity of pyrrolizidine alkaloids. The specific spatial orientation of functional groups on both the necine base and the necic acids can significantly influence their chemical and biological properties.

A key example is the stereochemistry at the C7 position of the necine base. The two common stereoisomers are retronecine (7R configuration) and heliotridine (7S configuration). phytolab.comnih.gov Research has shown that the toxicity of PAs can differ between stereoisomers. For instance, studies on the main PAs in comfrey (B1233415) (Symphytum officinale) have indicated that lycopsamine (B1675737) and its derivatives are more toxic than their corresponding stereoisomers, intermedine (B191556) and its derivatives.

The ability to separate and identify individual stereoisomers is therefore crucial for accurately assessing the potential toxicity of a sample. mdpi.com Chromatographic techniques, such as low-temperature ultra-high-performance liquid chromatography (UHPLC), have been developed to resolve these closely related compounds, allowing for a more precise understanding of their distribution and biological effects. mdpi.com

Furthermore, some organisms have evolved enzymatic systems to specifically recognize and even interconvert PA stereoisomers. For example, certain species of butterflies can invert the stereochemistry at the C7 position, suggesting a co-evolutionary relationship with PA-producing plants. nih.gov This highlights the profound impact of stereoisomerism on the ecological interactions involving these alkaloids.

Neotriangularine as a Defined Member of the Pyrrolizidine Alkaloid Class

This compound is classified as a pyrrolizidine alkaloid. researchgate.netchemfaces.com Its chemical structure confirms its place within this compound class. Specifically, it is identified as 7-angeloyl-9-(Z)-sarracinoylretronecine. researchgate.net This name reveals key structural features: it is a diester of the retronecine necine base, esterified with angelic acid at the C7 position and sarracinic acid at the C9 position.

The presence of the retronecine necine base and the ester linkages firmly categorizes this compound within the broader family of pyrrolizidine alkaloids. It has been identified in plant species such as Senecio kaschkarovii. scribd.com

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | (1R,7aR)-7-({(2Z)-2-methylbut-2-enoyl}oxy)-1-({(2Z)-2-(hydroxymethyl)but-2-enoyl}oxy)-2,3,5,7a-tetrahydro-1H-pyrrolizine |

| CAS Number | 87392-67-4 chemfaces.com |

| Molecular Formula | C18H25NO5 chemfaces.com |

| Molecular Weight | 335.40 g/mol chemfaces.com |

Isolation and Source Material Investigations of Neotriangularine

Botanical Sources and Chemotaxonomic Studies of Neotriangularine-Producing Genera

The distribution of this compound is primarily associated with plants belonging to the Asteraceae family, particularly within the tribe Senecioneae. Chemotaxonomy, the classification of plants based on their chemical constituents, utilizes the presence of specific alkaloids like this compound as a marker to establish evolutionary relationships between genera and species.

The genus Senecio is one of the largest genera of flowering plants and is well-documented as a producer of a diverse array of pyrrolizidine (B1209537) alkaloids. Research has pinpointed specific species within this genus as sources of this compound.

One notable example is Senecio stabianus. Phytochemical analysis of this species, which has not been extensively studied previously, led to the successful isolation and structural elucidation of nine different pyrrolizidine alkaloids, including this compound. tiakitamakimakaurau.nz In the study, this compound was isolated from the chloroform (B151607) extract of the plant material, highlighting S. stabianus as a confirmed botanical source. tiakitamakimakaurau.nz The presence and profile of these alkaloids are crucial for the chemical characterization of this species.

Table 1: Confirmed Botanical Source of this compound

| Genus | Species | Alkaloid Isolated |

| Senecio | S. stabianus | This compound |

Investigations have extended to other related genera, such as Delairea. The species Delairea odorata, commonly known as Cape ivy or German ivy, was formerly classified as Senecio mikanioides. tiakitamakimakaurau.nzcal-ipc.orgnzpcn.org.nzwikipedia.org This taxonomic relationship suggests a similar alkaloidal profile.

Delairea odorata is a well-known invasive vine native to South Africa that contains toxic pyrrolizidine alkaloids. cabidigitallibrary.orgnsw.gov.auiucngisd.orgmidcoast2tops.org.au Gas chromatography-mass spectrometry (GC-MS) analyses of the alkaloid content of Delairea odorata (then identified as Senecio mikanioides) tentatively identified several new pyrrolizidine alkaloids, including isomers of triangularine (B1232135). researchgate.netacs.org this compound is a known isomer of triangularine, making its presence in D. odorata highly probable. This finding is significant as it chemotaxonomically links Delairea back to its former placement within the Senecio genus. Further studies on monarch butterflies, which feed on S. mikanioides, have also identified the presence of related pyrrolizidine alkaloids, indicating the plant as the dietary source. nih.gov

Table 2: Plant Species with Tentatively Identified this compound Isomers

| Genus | Species | Common Name | Finding |

| Delairea | D. odorata (syn. Senecio mikanioides) | Cape Ivy, German Ivy | Tentative identification of triangularine isomers. |

Senecio Species Research in this compound Isolation

Methodologies for Natural Product Extraction and Enrichment of this compound

The isolation of this compound from complex plant matrices requires a multi-step process involving initial extraction to obtain a crude mixture of metabolites, followed by purification to isolate the target compound.

Solvent extraction is the foundational step for isolating natural products from plant material. The choice of solvent is critical and is based on the polarity of the target compound. acs.org For alkaloids, which are typically basic and exist as salts in the plant, a common strategy involves an acid-base extraction.

A general procedure involves:

Maceration or Soxhlet Extraction : The dried and powdered plant material is extracted with a polar solvent, often an alcohol like ethanol (B145695) or methanol, to draw out a wide range of compounds. nsw.gov.au

Acid-Base Partitioning : The crude extract is then acidified, which converts the alkaloids into their salt forms, making them soluble in the aqueous layer. This solution is washed with a non-polar solvent (e.g., ether or hexane) to remove fats, waxes, and other non-basic compounds. qu.edu.qa

Liberation and Extraction of Free Alkaloids : The acidic aqueous layer is then made alkaline (e.g., with ammonia). This converts the alkaloid salts back to their free base form, which is less polar. The free alkaloids can then be extracted from the aqueous layer using an immiscible organic solvent like chloroform or dichloromethane. qu.edu.qa

In many plants, a significant portion of pyrrolizidine alkaloids exists as N-oxides. A reduction step, often using zinc dust, is incorporated after the initial acidification to convert the polar N-oxides to their corresponding free bases, ensuring their subsequent extraction into the organic solvent. qu.edu.qa In the specific case of isolating this compound from Senecio stabianus, the dried plant material was extracted and fractionated with n-hexane and chloroform to yield the alkaloid-containing fractions. tiakitamakimakaurau.nz

Following extraction, the crude alkaloid mixture contains numerous compounds with similar chemical properties. Chromatographic techniques are essential to separate and purify individual alkaloids like this compound from this complex mixture. bhma.info

Common strategies include:

Column Chromatography (CC) : This is a primary tool for the large-scale separation of the crude extract. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a gradient of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the stationary phase. In the isolation of this compound from S. stabianus, the chloroform extract was subjected to silica gel column chromatography. tiakitamakimakaurau.nz

High-Performance Liquid Chromatography (HPLC) : For finer purification, HPLC is the method of choice. iucngisd.org It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in much higher resolution and speed. Preparative HPLC can be used to isolate pure compounds in milligram quantities. bhma.info

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method used to monitor the separation process in column chromatography and to assess the purity of the isolated fractions. nzpcn.org.nz

In the documented isolation of this compound from S. stabianus, separation was achieved using a silica gel column with a chloroform/methanol solvent system as the eluent, yielding pure this compound (12 mg). tiakitamakimakaurau.nz

Advanced Structural Elucidation and Stereochemical Characterization of Neotriangularine

Spectroscopic Techniques for Determining Molecular Architecture

The definitive determination of Neotriangularine's intricate molecular framework relies on the synergistic application of powerful spectroscopic methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry establishes the molecular formula and offers insights into the molecule's fragmentation patterns, which helps in confirming the structural assembly. publish.csiro.auresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. publish.csiro.auresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the atomic connectivity and even deduce the stereochemical arrangement of the molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. reddit.com The ¹H NMR spectrum of this compound would display signals for each unique proton. The chemical shift (δ) of each signal indicates the proton's local electronic environment, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

Key expected features in the ¹H NMR spectrum of this compound would include:

Signals for the protons on the retronecine (B1221780) core.

Resonances corresponding to the two distinct ester side chains: the (Z)-2-methylbut-2-enoyl group and the (E)-2-hydroxymethylbut-2-enoyl group.

Specific signals for vinylic protons, allylic protons, and protons adjacent to oxygen and nitrogen atoms, which appear in characteristic chemical shift regions.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

This table presents plausible chemical shifts and multiplicities for the key protons of this compound based on its known structure. Actual experimental values may vary slightly.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Information |

| H-2 | ~6.20 | d | Vinylic proton on the pyrrolizidine (B1209537) ring, deshielded by the double bond and adjacent nitrogen. |

| H-9a, H-9b | ~4.90 | m | Methylene (B1212753) protons of the esterified hydroxymethyl group, highly deshielded by the adjacent oxygen. |

| H-7 | ~5.85 | m | Proton at the esterification site, deshielded by the ester oxygen. |

| H-1' | ~6.10 | q | Vinylic proton on the (Z)-2-methylbut-2-enoyl side chain. |

| H-1'' | ~6.80 | t | Vinylic proton on the (E)-2-hydroxymethylbut-2-enoyl side chain. |

| CH₃ (angeloyl) | ~1.95 | d | Methyl group protons on the (Z)-2-methylbut-2-enoyl (angeloyl) moiety. |

| CH₂OH (side chain) | ~4.25 | d | Protons of the hydroxymethyl group on the second side chain. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons. chemfaces.com The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its electronic environment (e.g., attachment to electronegative atoms like oxygen or nitrogen). chemfaces.comnih.gov The molecular formula of this compound, C₁₈H₂₅NO₅, indicates the presence of 18 carbon atoms, which would be resolved in the ¹³C NMR spectrum. nih.gov

Key expected signals in the ¹³C NMR spectrum of this compound include:

Carbonyl carbons (C=O) from the two ester groups, appearing at very low field (~165-175 ppm).

Olefinic carbons (C=C) from the pyrrolizidine ring and both side chains (~120-140 ppm).

Carbons bonded to oxygen (C-O) and nitrogen (C-N) at intermediate chemical shifts.

Aliphatic carbons (sp³ hybridized) at the highest field positions.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

This table shows representative chemical shifts for the carbon skeleton of this compound based on its known structure and published data for similar alkaloids.

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type | Inferred Structural Information |

| C-1' & C-1'' (C=O) | ~167 | Quaternary (C=O) | Ester carbonyl carbons. |

| C-1, C-2 | ~135, ~128 | CH, CH | Vinylic carbons of the pyrrolizidine core. |

| C-2', C-3' | ~128, ~138 | CH, C | Vinylic carbons of the first ester side chain. |

| C-2'', C-3'' | ~130, ~145 | CH, C | Vinylic carbons of the second ester side chain. |

| C-7, C-9 | ~75, ~62 | CH, CH₂ | Carbons bonded to the ester oxygens. |

| C-5, C-3 | ~70, ~60 | CH, CH₂ | Carbons adjacent to the nitrogen atom. |

| Alkyl Carbons | 15-40 | CH₃, CH₂ | Carbons of the methyl and methylene groups in the side chains. |

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. inchem.orgdoi.org

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. doi.org It helps establish proton-proton connectivity within individual spin systems, allowing for the tracing of the carbon-hydrogen chains throughout the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). inchem.org It is invaluable for assigning carbon signals based on their known attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). inchem.org HMBC is critical for connecting the individual spin systems established by COSY. For this compound, it would be used to connect the ester side chains to the retronecine core by showing correlations from protons on the core (e.g., H-7, H-9) to the carbonyl carbons of the side chains, and vice versa.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental composition and to gain structural information from the fragmentation patterns of the molecule.

In Electron Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This "hard" ionization technique produces a reproducible fragmentation pattern that serves as a molecular fingerprint.

For this compound, EI-MS provides two key pieces of information:

Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule. For this compound (C₁₈H₂₅NO₅), this would appear at an m/z of 335, confirming the molecular weight. nih.gov

Fragmentation Pattern: The molecule breaks apart in a predictable way, and the resulting fragment ions provide clues about the underlying structure. The fragmentation of pyrrolizidine alkaloids often involves the cleavage of the ester bonds. Published GC-MS data for this compound shows major fragment ions at m/z 247 and 136. nih.gov

Interactive Table 3: Interpretation of Key EI-MS Fragments for this compound

| m/z Value | Proposed Fragment | Interpretation |

| 335 | [C₁₈H₂₅NO₅]⁺ | Molecular ion (M⁺), confirms the molecular weight of this compound. |

| 247 | [M - C₄H₅O]⁺ | Loss of the 2-methylbutenoyl (angeloyl) side chain radical, a common fragmentation pathway for this type of ester. |

| 136 | [C₈H₁₀NO]⁺ | A characteristic fragment of the retronecine core after loss of both ester side chains, indicating the nature of the base alkaloid. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation compared to electron ionization (EI), making it particularly useful for determining the molecular weight of an analyte. msu.eduwikipedia.org In CI-MS, a reagent gas, such as methane (B114726) or ammonia (B1221849), is ionized by an electron beam. tcmjc.comlittlemsandsailing.com These primary ions then react with neutral reagent gas molecules to form a stable plasma of reagent ions, for instance, CH₅⁺ from methane. msu.eduekb.eg When the analyte (this compound) is introduced, these reagent ions transfer a proton to it, forming a protonated molecule, commonly denoted as [M+H]⁺, which is often called a quasi-molecular ion. ekb.eg

This process imparts minimal excess energy to the analyte molecule, thus preserving the molecular ion and simplifying the mass spectrum. msu.edu The extent of any fragmentation can be controlled by selecting a reagent gas with the appropriate proton affinity. littlemsandsailing.com While specific CI-MS data for this compound is not extensively detailed in published literature, the technique is a valuable tool for confirming its molecular mass. wikipedia.org For a compound like this compound, CI-MS would be expected to produce an abundant [M+H]⁺ ion, confirming its molecular weight with high confidence.

Table 1: Expected Ion Formation for this compound in CI-MS This table is illustrative and based on the general principles of the CI-MS technique as applied to organic compounds.

| Ion Type | Expected m/z | Reagent Gas (Example) | Significance |

| Protonated Molecule [M+H]⁺ | Molecular Weight + 1 | Methane, Isobutane, Ammonia | Confirms the molecular weight of the compound with minimal fragmentation. |

| Adduct Ions (e.g., [M+NH₄]⁺) | Molecular Weight + 18 | Ammonia | Can be formed when ammonia is the reagent gas, providing additional confirmation of molecular weight. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is another soft ionization technique essential for the analysis of polar and thermally labile compounds like pyrrolizidine alkaloids. ekb.egresearchgate.net ESI generates ions directly from a solution, making it highly compatible with liquid chromatography. rudolphresearch.com The process typically produces protonated molecules [M+H]⁺ or other adduct ions with very little fragmentation, which is advantageous for determining the molecular ion. researchgate.netnih.gov

Table 2: Representative Fragmentation Data from ESI-MS/MS for Pyrrolizidine Alkaloids This table illustrates typical fragmentation patterns observed for macrocyclic diester pyrrolizidine alkaloids, the class to which this compound belongs.

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Neutral Loss | Interpretation |

| Varies (Specific to Alkaloid) | Base Peak related to Necine Core | Loss of the diester chain | Identifies the core pyrrolizidine (necine) structure. |

| Varies (Specific to Alkaloid) | Fragments from side chain | Loss of H₂O, CO, CO₂ from the ester groups | Provides information on the structure and composition of the necic acid side chains. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. littlemsandsailing.com It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are displayed as bands in an IR spectrum. surendranatheveningcollege.comlibretexts.org The IR spectrum provides a unique "fingerprint" for a molecule, with specific regions corresponding to different types of vibrations (stretching, bending). libretexts.orgpressbooks.pub

For this compound, a macrocyclic diester pyrrolizidine alkaloid, key functional groups would produce distinct absorption bands. The presence of ester functionalities would be confirmed by a strong carbonyl (C=O) stretching band and C-O stretching bands. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound Functional Groups This table shows generally accepted IR frequency ranges for the functional groups expected in this compound. libretexts.orglibretexts.org

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1750-1735 | Strong |

| Ester C-O | C-O Stretch | 1300-1000 | Strong |

| Alkane C-H | C-H Stretch | 2960-2850 | Medium-Strong |

| Alkane C-H | C-H Bend | 1470-1350 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions within the molecule. osti.gov The wavelength of maximum absorbance (λmax) is characteristic of the chromophores—the parts of the molecule that absorb light—present. msu.edulibretexts.org For pyrrolizidine alkaloids, the key chromophore is often the α,β-unsaturated ester system within the macrocyclic ring. The extent of conjugation in the molecule directly influences the λmax; more extensive conjugated systems absorb at longer wavelengths. msu.eduusp.br A UV-Vis spectrum for this compound would be expected to show a characteristic λmax value corresponding to its specific conjugated system, aiding in its identification.

Chromatographic Techniques for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrrolizidine Alkaloid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. wikipedia.orgshimadzu.com In GC, a vaporized sample is separated into its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. getenviropass.com The separated components then enter the mass spectrometer, which provides mass data for identification. nih.gov

GC-MS is extensively used for the profiling of pyrrolizidine alkaloids in various matrices, such as plant extracts. tcmjc.combook118.com Each compound exhibits a characteristic retention time (the time taken to pass through the column) and a unique mass spectrum, which together allow for positive identification. scienceready.com.au The analysis of this compound by GC-MS would involve derivatization to increase its volatility, followed by injection into the instrument. The resulting data would provide its specific retention time and a fragmentation pattern that can be compared against spectral libraries for confirmation.

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., HPLC-ESI-MS)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation of non-volatile or thermally unstable compounds like most pyrrolizidine alkaloids. ekb.egphcogres.com HPLC separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. getenviropass.com

When coupled with a detector like a mass spectrometer (HPLC-MS), the technique becomes exceptionally powerful. rudolphresearch.com HPLC-ESI-MS combines the high-resolution separation of HPLC with the sensitive and specific detection capabilities of ESI-MS. chromatographyonline.comnih.gov This allows for the reliable identification and quantification of individual alkaloids, such as this compound, even in highly complex mixtures. The HPLC provides the retention time, while the ESI-MS provides the molecular weight and structural data from fragmentation analysis.

Table 4: Typical HPLC-ESI-MS Parameters for Pyrrolizidine Alkaloid Analysis This table outlines a representative, non-specific methodology for the analysis of PAs like this compound.

| Parameter | Typical Setting | Purpose |

| HPLC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) | Elutes compounds from the column with increasing organic solvent concentration. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for detection. |

| MS Detection | Full Scan and/or Tandem MS (MS/MS) | Detects all ions within a mass range or selects specific ions for fragmentation and structural analysis. |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)

The complex three-dimensional structure and multiple chiral centers of this compound require chiroptical methods to determine its absolute stereochemistry.

Optical Rotation Optical rotation is a fundamental property of chiral molecules. hindsinstruments.com When plane-polarized light is passed through a solution containing an enantiomerically pure chiral compound, the plane of light is rotated. libretexts.org This rotation is measured in degrees by a polarimeter. rudolphresearch.com The specific rotation, [α], is a standardized value calculated from the observed rotation, taking into account the sample concentration and the path length of the light. rudolphresearch.comlibretexts.org A positive value indicates a dextrorotatory (+) compound, while a negative value signifies a levorotatory (-) compound. rudolphresearch.com The specific rotation of this compound is a key physical constant that is characteristic of its specific enantiomeric form.

Electronic Circular Dichroism (ECD) Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.gov ECD measures the difference in absorption between left- and right-circularly polarized light by a chromophore that is in a chiral environment. researchgate.net This differential absorption produces a unique ECD spectrum with positive or negative bands that are highly sensitive to the molecule's stereochemistry.

For complex molecules like pyrrolizidine alkaloids, the absolute configuration is often determined by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations. researchgate.netacs.orgnih.gov A good match between the experimental and calculated spectra for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure of this compound

As of the current body of scientific literature, a specific single-crystal X-ray diffraction analysis for the pyrrolizidine alkaloid this compound has not been reported. The structural elucidation of this compound, first isolated from Senecio triangularis, was accomplished using spectroscopic methods, primarily carbon and proton nuclear magnetic resonance (NMR) and mass spectrometry.

While specific crystallographic data for this compound is not available, the technique of X-ray crystallography is fundamentally important for the absolute and relative stereochemical characterization of complex natural products like pyrrolizidine alkaloids. This analytical method provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, which is crucial for understanding the molecule's biological activity and for the definitive confirmation of its structure.

For the broader class of pyrrolizidine alkaloids, X-ray crystallography has been an indispensable tool. It allows for the precise determination of:

The molecular structure.

The relative and absolute configuration of chiral centers.

The conformation of the molecule in the solid state.

This information is vital for structure-activity relationship studies and for understanding the mechanisms of toxicity associated with many pyrrolizidine alkaloids. The initial structural determination of this compound as 7-[(Z)-2-methylbut-2-enoyl]-9-[(E)-2-hydroxymethylbut-2-enoyl]retronecine was based on spectroscopic data. Future X-ray crystallographic studies would be invaluable in providing a definitive solid-state conformation and further confirming the assigned stereochemistry.

Biosynthetic Pathways and Enzymatic Mechanisms of Neotriangularine

Elucidation of Precursor Incorporation in Pyrrolizidine (B1209537) Alkaloid Biosynthesis

The foundational steps in understanding the biosynthesis of pyrrolizidine alkaloids, including neotriangularine, have been established through precursor feeding experiments using isotopically labeled compounds. These studies have unequivocally identified the primary building blocks of the necine base, the core structure of all PAs.

Early research utilizing 14C-labeled precursors in various PA-producing plants, such as those in the Senecio genus, demonstrated that the polyamines putrescine, spermidine (B129725), and spermine (B22157) are efficient precursors for the pyrrolizidine ring system. rsc.org Specifically, the polyamine spermidine is a crucial biosynthetic precursor, providing its aminobutyl group which is transferred to putrescine to form homospermidine, the specific building block of the necine base. nih.gov Studies with Senecio isatideus and Senecio douglasii confirmed that 14C-labeled ornithine is also efficiently incorporated into the necine base, retronecine (B1221780). nih.gov

Degradation studies of the labeled retronecine revealed that two molecules of precursors like putrescine are utilized to form a symmetrical C4–N–C4 intermediate, which is then converted into the necine base. rsc.org Further investigations using specifically labeled putrescine molecules have provided deeper insights into the various processes involved in the biosynthesis of different necine bases. gla.ac.uk For instance, feeding experiments with labeled putrescine in Cynoglossum australe resulted in good incorporation into the alkaloids produced by the plant. gla.ac.uk

These foundational studies have been instrumental in outlining the initial steps of the PA biosynthetic pathway, confirming the central role of polyamines and their derivatives in the construction of the necine base of alkaloids like this compound.

Enzymatic Studies of Key Steps in this compound Formation

Following the identification of precursors, research has focused on the enzymes that catalyze the specific steps in the formation of this compound and other pyrrolizidine alkaloids. These studies have begun to unravel the complex enzymatic machinery responsible for constructing the final PA structure.

Characterization of Relevant Enzyme Systems (e.g., Polyketide Synthases)

While the biosynthesis of the necine base from polyamines is a key part of the pathway, the formation of the necic acids, which are esterified to the necine base to form the final alkaloid, involves different enzymatic systems. In many cases, these necic acids are derived from branched-chain amino acids and their biosynthesis can involve enzymes analogous to those in other metabolic pathways.

Although direct enzymatic characterization for this compound's specific necic acid is limited, the broader field of alkaloid biosynthesis points towards the involvement of various enzyme classes. For instance, in the biosynthesis of some alkaloids, polyketide synthases (PKSs) play a crucial role. imperial.ac.ukresearchgate.net PKS enzymes catalyze the iterative condensation of small carboxylic acid units to build a polyketide chain, which can then be cyclized and modified to form a variety of structures. oup.com While more commonly associated with aromatic polyketides, PKS-like machinery is also implicated in the formation of some alkaloid structures. nih.gov

The first enzyme unique to PA biosynthesis that has been well-characterized is homospermidine synthase (HSS), which catalyzes the formation of homospermidine from putrescine and spermidine. nih.govresearchgate.net This enzyme represents the committed step in the pathway. nih.gov Subsequent steps involve oxidation and cyclization, likely catalyzed by copper-dependent diamine oxidases and other enzymes. nih.gov

The table below summarizes key enzymes involved in the biosynthesis of precursors and related alkaloid structures.

| Enzyme | Function | Substrate(s) | Product |

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in PA biosynthesis. nih.gov | Putrescine, Spermidine | Homospermidine |

| S-adenosylmethionine decarboxylase (SAMDC) | Involved in the formation of spermidine. nih.gov | S-adenosylmethionine (SAM) | Decarboxylated SAM |

| Spermidine synthase (SPDS) | Involved in the formation of spermidine. nih.gov | Decarboxylated SAM, Putrescine | Spermidine |

| Polyketide Synthase (PKS) | Catalyzes the formation of polyketide chains, precursors to various secondary metabolites. researchgate.netoup.com | Malonyl-CoA, Acetyl-CoA | Poly-β-ketone intermediate |

| Quinolone Synthase (QNS) | A type III PKS involved in quinolone alkaloid biosynthesis. nih.gov | N-methylanthraniloyl-CoA, Malonyl-CoA | 4-hydroxy-2(1H)-quinolone |

Investigating Regiospecificity and Stereospecificity in Biosynthetic Enzymes

The biosynthesis of complex natural products like this compound requires a high degree of control over chemical reactions to ensure the correct arrangement of atoms in the final molecule. This control is exerted by enzymes that exhibit both regiospecificity (control over which position on a molecule reacts) and stereospecificity (control over the three-dimensional arrangement of atoms). youtube.comkhanacademy.org

Enzymes are inherently chiral and can distinguish between different stereoisomers of a substrate, often binding to one form with much higher affinity than another. youtube.com This is crucial in PA biosynthesis, as the necine bases and necic acids contain multiple stereocenters. For example, the enzymatic reactions leading to the formation of the necine base must proceed with a specific stereochemistry to produce the correct enantiomer of the final product.

While specific studies on the regiospecificity and stereospecificity of all enzymes in the this compound pathway are not yet available, the principles are well-established in related biosynthetic pathways. For example, in the formation of other alkaloids, enzymes like PKSs and non-ribosomal peptide synthetases (NRPSs) exhibit strict control over the sequence and stereochemistry of the building blocks they incorporate. nih.gov The three-dimensional structure of the enzyme's active site dictates how the substrate binds and which face of a planar group is attacked, leading to a specific stereochemical outcome. youtube.com

Genetic and Genomic Research into Pyrrolizidine Alkaloid Biosynthesis Gene Clusters

The advent of genomic and transcriptomic technologies has revolutionized the study of plant secondary metabolism. Researchers can now identify the genes responsible for the biosynthesis of compounds like this compound by looking for clusters of genes that are co-expressed and located near each other on a chromosome. mdpi.com

Genomic analyses have revealed that the genes for the biosynthesis of many specialized metabolites in plants are organized in biosynthetic gene clusters (BGCs). mdpi.com This clustering facilitates the co-regulation and inheritance of the entire pathway. While a complete BGC for this compound has not been fully elucidated, research on related PAs has identified key genes.

The gene encoding homospermidine synthase (HSS), the first committed enzyme in the pathway, has been identified and studied in several PA-producing species. researchgate.netuni-kiel.de Genetic approaches, such as CRISPR/Cas9-mediated gene editing of HSS, have confirmed its essential role in PA biosynthesis. researchgate.net Inactivation of the HSS gene leads to a significant reduction or complete elimination of PAs. researchgate.net

Furthermore, comparative genomics and transcriptomics are powerful tools to uncover novel genes in PA biosynthesis. nih.gov By comparing the genomes and gene expression profiles of PA-producing and non-producing species or tissues, researchers can pinpoint candidate genes involved in the pathway. frontiersin.org This approach has been successful in identifying genes in other alkaloid and terpenoid biosynthetic pathways. nih.govfrontiersin.org

While bacterial PAs are rare, bioinformatic analysis suggests that BGCs for PA-like metabolites are widely distributed in bacterial genomes, indicating a broader evolutionary origin for these pathways than previously thought. nih.govtum.de

Comparative Biosynthesis Across Different Plant Species

Pyrrolizidine alkaloids are found in a wide range of plant families, including the Asteraceae, Boraginaceae, and Fabaceae. nih.gov Comparative studies across these different lineages reveal both conserved and divergent features of PA biosynthesis, providing insights into the evolution of this complex metabolic pathway.

The core of the PA biosynthetic pathway, the formation of the necine base via homospermidine, appears to be highly conserved across different plant species. researchgate.net However, the diversification of the necic acids and the final PA structures is extremely plastic. researchgate.net This suggests that while the initial steps of the pathway are ancient and conserved, the later steps have evolved to produce a wide array of different PAs, likely in response to different ecological pressures.

Phylogenetic studies have shown that the key enzyme, homospermidine synthase (HSS), has evolved independently on multiple occasions in different plant lineages through the duplication of a gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme from primary metabolism. uni-kiel.deresearchgate.net This convergent evolution highlights the adaptive advantage of PA production for plants.

The diversity of PAs within a single genus, such as Senecio, can be extensive, with different species producing different profiles of alkaloids. scribd.com This variation is likely due to differences in the expression and function of the enzymes involved in the later, diversifying steps of the pathway. Comparative transcriptome analysis between different species or varieties can help to identify the genes responsible for this chemical diversity. frontiersin.org

The table below provides a brief overview of the distribution of different PA types, highlighting the diversity found across the plant kingdom.

| Plant Family | Representative Genera | Common PA Types |

| Asteraceae | Senecio, Eupatorium | Senecionine-type, Triangularine-type |

| Boraginaceae | Symphytum, Heliotropium | Lycopsamine-type |

| Fabaceae | Crotalaria | Monocrotaline-type |

This comparative approach is crucial for understanding the evolutionary history and ecological significance of pyrrolizidine alkaloids like this compound.

Theoretical and Computational Chemistry Studies of Neotriangularine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. libretexts.org From this, a wealth of information about the molecule's stability, reactivity, and other properties can be derived. ukm.my For Neotriangularine, these calculations provide a foundational understanding of its chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. wikipedia.orgresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. youtube.com This approach is highly versatile and is applied to investigate the electronic properties, structure, and reactivity of molecules like this compound. mdpi.com

Applications for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis: Predicting the infrared spectrum and confirming that an optimized structure is a true energy minimum. ukm.my

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical this compound Structure Calculated at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Significance for this compound |

| Total Energy | -1250.45 Hartrees | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Suggests the molecule's electronic excitability and chemical stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities but are in constant motion. Molecular Dynamics (MD) simulations model this atomic-level movement over time by solving Newton's equations of motion. wustl.edu This technique is indispensable for exploring the conformational landscape of flexible molecules like this compound, revealing which shapes (conformers) are most stable and how the molecule transitions between them. nih.govnih.gov

An MD simulation of this compound would involve:

Placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions. wustl.edu

Running the simulation for a duration of nanoseconds to microseconds to sample a wide range of possible conformations. mdpi.com

Analyzing the resulting trajectory to identify predominant conformational families, calculate the relative free energies of different conformers, and study dynamic processes like folding or binding. nih.gov

Table 2: Example of Conformational Analysis Results from an MD Simulation of this compound

| Conformer ID | Population (%) | Average Radius of Gyration (Å) | Key Dihedral Angles (degrees) |

| Conf-1 | 65% | 4.1 | τ₁ = 175°, τ₂ = -60° |

| Conf-2 | 25% | 4.5 | τ₁ = 65°, τ₂ = 180° |

| Conf-3 | 10% | 3.9 | τ₁ = -170°, τ₂ = 55° |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to map the energetic landscape of a chemical reaction, offering a detailed, step-by-step view of the transformation process. rsc.orgsumitomo-chem.co.jp For reactions involving this compound, computational modeling can identify the most likely pathway, calculate the energy barriers (activation energies) that control the reaction rate, and characterize the structure of transient species like transition states and intermediates. ims.ac.jp

This analysis typically involves:

Using methods like DFT to locate the structures of reactants, products, and all intermediates.

Employing specialized algorithms to find the transition state structure connecting these stable points. ims.ac.jp

Such studies can predict whether a proposed synthesis of this compound is feasible, explain observed product ratios, and guide the design of catalysts to improve reaction outcomes. rsc.org

Predictive Studies of Spectroscopic Signatures (e.g., NMR Chemical Shift Predictions)

Computational methods can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shift prediction being one of the most impactful applications for structural chemistry. nih.gov By calculating the magnetic shielding around each nucleus in this compound, it is possible to generate a theoretical NMR spectrum. chemaxon.com

The process often combines DFT calculations with machine learning algorithms to achieve high accuracy. nih.govmdpi.com Predicted ¹H and ¹³C NMR spectra are invaluable for:

Structure Validation: Comparing the predicted spectrum with an experimentally measured one. A close match provides strong evidence that the synthesized molecule has the correct structure.

Stereochemical Assignment: Differentiating between diastereomers, which often have distinct NMR fingerprints.

Interpreting Complex Spectra: Helping to assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule.

Recent advancements have led to prediction models with mean absolute errors of less than 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts. mdpi.comarxiv.org

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C1 | 170.1 | 169.5 | +0.6 |

| C2 | 135.8 | 136.2 | -0.4 |

| C3 | 129.5 | 129.4 | +0.1 |

| C4 | 75.3 | 75.9 | -0.6 |

| C5 | 42.1 | 41.8 | +0.3 |

Computational Tools for Structure Prediction and Validation

For a newly discovered compound, its exact chemical structure may not be known with certainty. Computational tools play a crucial role in predicting and validating the most probable structure from a set of candidates. nih.govbiorxiv.org This is a multi-step process that integrates several of the techniques discussed above.

The validation workflow for this compound would proceed as follows:

Propose Candidate Structures: Based on initial data (e.g., mass spectrometry, 2D NMR), several possible isomers of this compound are proposed.

Computational Analysis: For each candidate, quantum chemical calculations are performed to determine its stability and predict its spectroscopic signatures (NMR, IR, etc.). nih.govresearchgate.net

Comparison with Experiment: The predicted properties for each candidate are compared against the experimental data obtained from the actual sample.

Structure Confirmation: The candidate structure whose computed properties show the best agreement with the experimental measurements is identified as the most likely correct structure of this compound.

This integrated computational approach significantly reduces the ambiguity in structure elucidation and provides a high degree of confidence in the final assigned structure. biorxiv.org

Structure Activity Relationship Sar Research Methodologies for Neotriangularine and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to articulate the connection between a compound's chemical structure and its biological activity. jocpr.com For Neotriangularine analogs, QSAR models are instrumental in predicting the antiproliferative activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. jocpr.comresearchgate.net These models are built by correlating variations in the physicochemical properties and structural features of the molecules with their observed biological activities. wikipedia.org

A typical QSAR model can be expressed as: Activity = f (Molecular Descriptors) + error wikipedia.org

To construct a robust QSAR model for this compound analogs, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. For instance, the activities of the 83 derivatives synthesized in the study of trioxatriangulene analogs could serve as a training set for such a model. rsc.org Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each analog. These can include parameters related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric effects (e.g., molecular volume). researchgate.net

Table 1: Representative Data for a this compound QSAR Model

Compound Substituent (R) Substituent (R') IC₅₀ (nM, HCT-116) LogP (Calculated) Molecular Weight H-Bond Donors ADOTA+ –C₃H₇ H >1000 2.5 396.5 0 DAOTA+ –C₃H₇ –C₃H₇ 110 3.8 438.6 0 Compound 6l –C₄H₉ –C₂H₄N(Me)₂ 32 4.1 509.7 0 Hypothetical Analog 1 –C₅H₁₁ –C₅H₁₁ (Predicted) 5.2 522.7 0

This table presents a hypothetical dataset illustrating the types of information used in QSAR modeling for this compound analogs, with some data points adapted from related studies. rsc.org The IC₅₀ value for the colorectal cancer (HCT-116) cell line is used as the biological activity endpoint.

Statistical methods are the foundation of traditional QSAR modeling. nih.gov Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that correlates multiple molecular descriptors with biological activity. mdpi.com The goal is to find the best-fitting model that is statistically significant and has high predictive power. researchgate.net For a set of this compound analogs, an MLR model might look like:

pIC₅₀ = c₀ + c₁(LogP) + c₂(Molecular_Volume) + c₃(Dipole_Moment)

The quality and predictive ability of the model are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. researchgate.net A high R² value indicates a good fit for the training data, while a high Q² value suggests the model is robust and can predict the activity of new, untested compounds. mdpi.com

With the increasing complexity of chemical data, machine learning (ML) algorithms are now widely used to capture complex, non-linear relationships between structure and activity that may be missed by traditional statistical methods. nih.gov

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure of the human brain. arxiv.org They can be trained on a dataset of this compound analogs and their corresponding activities to learn the intricate patterns connecting molecular descriptors to antiproliferative potency. nih.govarxiv.org

Support Vector Machines (SVM): SVM is another powerful ML algorithm used for both classification (distinguishing active vs. inactive compounds) and regression (predicting a continuous activity value). bhu.ac.in For this compound SAR, an SVM model would aim to find an optimal hyperplane that separates compounds into different activity classes or predicts their IC₅₀ values based on their descriptors.

These ML approaches often provide more accurate and robust predictive models, especially for large and diverse datasets of chemical compounds. clarifai.com

Statistical Methodologies in QSAR (e.g., Regression Analysis)

Pharmacophore Modeling for Molecular Interactions

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. dovepress.com Pharmacophore modeling for this compound analogs helps to identify the key interaction points required for their antiproliferative activity, presumably through interactions with DNA. dergipark.org.trpeerj.com

Based on highly potent analogs like compound 6l (IC₅₀ = 18 nM in MDA-MB-231 cells), a pharmacophore model for this compound could include rsc.org:

A planar, polyaromatic feature corresponding to the trioxatriangulenium core, essential for DNA intercalation.

One or more hydrophobic/aliphatic regions corresponding to the alkyl side chains (e.g., the butyl group at the R position).

A positive ionizable feature representing the cationic charge of the triangulenium core.

A hydrogen bond acceptor feature, potentially from the dialkylamine group on the second side chain (R').

This model can then be used as a 3D query to screen virtual libraries of compounds to find novel molecules with different chemical scaffolds that match the pharmacophore and are therefore likely to be active. unina.it

Computational Approaches to Ligand-Receptor Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a this compound analog) when it binds to a macromolecular target, such as a protein or DNA. jddtonline.inforesearchgate.net The primary goal is to simulate the ligand-receptor interaction and estimate the binding affinity, which is often represented by a scoring function. nih.gov

Given that trioxatriangulene derivatives are known DNA intercalators, molecular docking is a valuable tool to study how different this compound analogs bind within the DNA double helix. rsc.orgnih.gov Docking simulations can:

Visualize the binding mode of different analogs, showing how the planar core intercalates between DNA base pairs.

Explain how modifications to the side chains affect binding affinity and specificity by modeling their interactions within the DNA grooves.

Provide a structural basis for the SAR observations, helping to rationalize why certain analogs are more potent than others.

Guide the design of new analogs with improved DNA binding properties. ijpras.com

Investigation of Structural Motifs Influencing Chemical Reactivity or Molecular Recognition

The SAR of this compound is fundamentally about identifying the structural motifs that govern its molecular recognition by biological targets like DNA. rsc.org Studies on a wide range of trioxatriangulene derivatives have highlighted several key motifs. rsc.org

The Planar Cationic Core: The flat, electron-deficient trioxatriangulenium core is the primary motif for DNA intercalation. Its planarity allows it to slide between the base pairs of the DNA helix, while its positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Side Chain Nature and Position: The nature and placement of side chains significantly modulate the biological activity.

Symmetry: Asymmetrically substituted derivatives, where R and R' are different, can lead to enhanced potency. For example, compound 6l (R = –C₄H₉, R′ = –C₂H₄N(Me)₂) is significantly more potent than its symmetric counterparts. rsc.org

Chain Length: The length of alkyl chains influences hydrophobicity and steric fit.

Functional Groups: Introducing functional groups like amines (e.g., in compound 6l ) can introduce new interaction points (e.g., hydrogen bonding or ionic interactions) and improve activity. rsc.org

Table 2: Summary of Structure-Activity Relationship Findings for this compound Analogs

Structural Motif Modification Impact on Antiproliferative Activity Rationale Triangulenium Core Maintained as planar and cationic Essential for activity Enables DNA intercalation and electrostatic interactions. arxiv.org Side Chain Substitution Symmetric (R = R') vs. Asymmetric (R ≠ R') Asymmetry can significantly increase potency. May allow for more specific or stronger interactions within DNA grooves. Introduction of alkylamine groups Generally increases potency. Provides additional sites for hydrogen bonding or ionic interactions. arxiv.org Planarity Partially cyclized (non-planar) intermediates Showed reduced or no activity. Confirms that a planar core is crucial for the mechanism of action (DNA intercalation). arxiv.org

Design and Synthesis of Targeted this compound Analogs for SAR Probing

The rational design and synthesis of a focused library of analogs are the practical execution of an SAR investigation. futurelearn.com For this compound, this involves creating a series of molecules where specific parts of the structure are systematically varied to probe their importance. nih.gov

A key development in this area was the creation of a one-pot synthesis method for producing both symmetrically and asymmetrically substituted DAOTA+ derivatives. rsc.org This synthetic advancement was crucial because it enabled:

The efficient creation of a large and diverse library of 83 molecules. rsc.org

The introduction of a wide variety of side chains, including those with acid-labile functional groups like alcohols, ethers, and alkylamines.

A systematic exploration of how different functional groups and substitution patterns affect antiproliferative activity, leading to the detailed SAR insights discussed previously.

This targeted synthetic approach, guided by initial findings and computational models, is a powerful cycle for optimizing the structure of this compound to achieve maximal therapeutic effect. liverpool.ac.uk

Derivatives, Analogs, and Synthetic Modifications of Neotriangularine

Preparation of Semisynthetic Derivatives from Natural Precursors

Semisynthesis, a strategy that uses a naturally occurring compound as a starting material for chemical modifications, is a common approach in natural product chemistry. nih.gov For pyrrolizidine (B1209537) alkaloids like neotriangularine, which can be isolated from plant sources such as those in the Senecio genus, this method provides a direct route to a variety of derivatives. scribd.com The complex core structure of this compound, featuring a necine base esterified with a necic acid, offers several sites for chemical modification.

Common semisynthetic strategies that could be applied to this compound include:

Esterification and Acylation: The hydroxyl groups on the necine base or the necic acid moiety are primary targets for modification. Acetylation, for example, is a known modification in naturally occurring PAs and can be readily achieved in the lab. mdpi.com This involves treating the natural precursor with an acylating agent, such as acetic anhydride, to produce acetylated derivatives. mdpi.com

Hydrolysis: Selective hydrolysis of the ester bonds can yield the constituent necine base and necic acid. These intermediates can then be re-esterified with novel or modified necic acids or alcohols, respectively, to create a library of semisynthetic PAs with altered structures.

Conjugation: Derivatives can be prepared by linking the this compound molecule to other chemical entities, such as amino acids or piperazine (B1678402) complexes. mdpi.com These modifications can significantly alter the physicochemical properties of the parent molecule.

The general process begins with the isolation and purification of this compound from its natural source. Subsequent chemical reactions are then performed on the isolated compound to yield the desired derivatives, which are then purified and characterized using spectroscopic techniques.

Design and Synthesis of Novel this compound Analogs

The design and total synthesis of novel analogs offer a powerful alternative to semisynthesis, providing access to structures that are not directly derivable from the natural product. This approach allows for systematic modifications to the core scaffold of this compound to investigate the roles of different structural components. The design of such analogs is often guided by computational modeling and a deep understanding of the structure-property relationships of the broader PA class. nih.gov

Key strategies in the design of this compound analogs include:

Scaffold Simplification: Complex natural products can be simplified to more synthetically accessible cores while retaining key structural features. nih.gov For this compound, this could involve synthesizing analogs with a simplified necic acid structure or a modified pyrrolizidine ring system.

Modular Synthesis: A modular or convergent synthetic route allows for the separate synthesis of the key building blocks (e.g., the necine base and the necic acid side chain) which are then combined in the final steps. nih.govlabmanager.com This approach is highly flexible, enabling the creation of a diverse library of analogs by combining different pre-synthesized modules.

Bioisosteric Replacement: Functional groups within the this compound structure can be replaced with other groups (bioisosteres) that have similar steric and electronic properties. This can lead to analogs with improved stability or altered interaction profiles.

The synthesis of these novel analogs often involves multi-step organic chemistry pathways, requiring the development of innovative synthetic methodologies to construct the complex, stereochemically rich pyrrolizidine core. nih.gov

Modification Strategies for Enhanced Molecular Properties (e.g., Stability, Selective Interactions)

Modification strategies include:

Introducing Steric Hindrance: Adding bulky groups near reactive sites, such as the ester linkages, can protect them from hydrolysis, thereby increasing the chemical stability of the compound.

Altering Lipophilicity: The lipophilicity of this compound can be fine-tuned by adding or removing polar or nonpolar functional groups. This can influence its solubility and how it partitions between different environments. Studies on other PAs have shown that more lipophilic alkaloids can exhibit enhanced rates of metabolism. nih.gov

N-Oxidation: The tertiary nitrogen of the pyrrolizidine ring is a key site for modification. Conversion to the corresponding N-oxide dramatically alters the electronic properties and reactivity of the molecule. mdpi.comscripps.edu

These targeted modifications allow for the systematic optimization of the this compound scaffold to produce derivatives with tailored properties for specific research applications.

Table 1: Potential Modification Strategies for this compound

| Modification Strategy | Target Site | Potential Effect on Molecular Properties | Example Reaction |

| Acetylation | Hydroxyl groups | Increased lipophilicity; altered hydrogen bonding | Reaction with acetic anhydride |

| Etherification | Hydroxyl groups | Increased stability; removal of H-bond donor | Williamson ether synthesis |

| N-Oxidation | Pyrrolizidine Nitrogen | Increased polarity; altered reactivity | Oxidation with m-CPBA or H₂O₂ |

| Ester Hydrolysis | Ester linkages | Increased polarity; generation of synthetic precursors | Base- or acid-catalyzed hydrolysis |

| Amide Formation | Carboxylic acid (if present on necic acid) | Increased stability vs. esters; altered H-bonding | Coupling with an amine using a coupling agent (e.g., DCC) |

Exploration of Stereoisomeric and Diastereomeric Variants

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. wikipedia.org The this compound molecule contains multiple stereocenters, meaning it can exist in various stereoisomeric forms, including enantiomers and diastereomers. libretexts.orgmasterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.orgchemistrysteps.com They have identical physical properties (e.g., melting point, boiling point) except for their interaction with plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org This occurs in compounds with two or more stereocenters. Diastereomers have different physical properties. wikipedia.org

Epimers are a specific type of diastereomer that differs in configuration at only one of several stereogenic centers. wikipedia.org

Table 2: Definitions of Stereoisomeric Terms

| Term | Definition | Relationship to this compound |

| Stereoisomers | Isomers with the same constitution but different spatial arrangement of atoms. wikipedia.org | This compound has multiple stereoisomers due to its chiral centers. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. chemistrysteps.com | The enantiomer of natural this compound would have all its stereocenters inverted. |

| Diastereomers | Stereoisomers that are not mirror images of each other. libretexts.org | An isomer with some, but not all, of this compound's stereocenters inverted would be a diastereomer. |

| Epimers | Diastereomers that differ at only one stereocenter. wikipedia.org | A synthetic analog differing from this compound at a single chiral carbon is an epimer. |

Research into Pyrrolizidine Alkaloid N-Oxides and Their Chemical Transformations

Pyrrolizidine alkaloids frequently co-occur in nature with their corresponding N-oxides. mdpi.comthieme-connect.com The N-oxide is formed by the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring. organic-chemistry.org This transformation significantly alters the chemical nature of the molecule, generally increasing its water solubility and reducing its lipophilicity.

The formation of PA N-oxides is a key metabolic pathway and can also occur during the processing and drying of plant material. thieme-connect.comresearchgate.net Research has shown that PA N-oxides are not inert; they can undergo chemical and metabolic transformations. A crucial reaction is the reduction of the N-oxide back to the parent tertiary amine (the free base PA). liverpool.ac.uknih.gov This reduction can be accomplished in the laboratory using various reducing agents and can also occur in biological systems. thieme-connect.comliverpool.ac.uk

The chemical reactivity of the N-oxide differs from that of the parent alkaloid. The N-O bond is polarized, making the oxygen atom nucleophilic and a strong Lewis base, which allows it to mediate certain chemical reactions. scripps.eduencyclopedia.pub The N-oxide group can activate the heterocyclic ring toward different types of reagents compared to the parent amine. mdpi.com Studies on the metabolism of PA N-oxides show that they can be converted back to the parent PAs, which are then subject to metabolic activation. nih.govfrontiersin.org This chemical interplay between the alkaloid and its N-oxide is an active area of research.

Table 3: Common Chemical Transformations of Pyrrolizidine Alkaloid N-Oxides

| Transformation | Reagents/Conditions | Product | Significance |

| Reduction | PPh₃, SO₂, Bakers' Yeast, Metal Catalysis liverpool.ac.uk | Parent Pyrrolizidine Alkaloid | Re-formation of the tertiary amine; a key biological and chemical reaction. thieme-connect.comnih.gov |

| Cope Elimination | Heat | Alkenes and hydroxylamine (B1172632) (if structure allows) | A potential degradation pathway for certain N-oxides. liverpool.ac.uk |

| Activation of Si-C bond | Allyltrichlorosilanes | Homoallylic alcohols (in presence of an aldehyde) | Demonstrates the Lewis basicity and catalytic potential of N-oxides. encyclopedia.pub |

| Deoxygenation | Various (e.g., PCl₃, TiCl₄/NaI) | Parent Pyrrolizidine Alkaloid | Laboratory method to convert N-oxide back to the free base. |

Future Research Directions and Methodological Advancements in Neotriangularine Chemistry

Integration of Omics Technologies in Natural Product Discovery (e.g., Metabolomics, Transcriptomics)

The integration of omics technologies is revolutionizing the discovery and characterization of plant-derived natural products. frontiersin.org For Neotriangularine and other pyrrolizidine (B1209537) alkaloids, these approaches offer a powerful lens to connect the genetic blueprint of an organism to its chemical phenotype.

Metabolomics and Transcriptomics Synergy: The combined application of metabolomics and transcriptomics provides a comprehensive view of plant biochemistry. nih.gov Metabolomics offers a snapshot of the small-molecule metabolites, including PAs like this compound, present in a plant under specific conditions, while transcriptomics reveals the corresponding gene expression patterns. nih.govnih.gov By correlating metabolite accumulation with gene expression across different tissues or developmental stages, researchers can identify candidate genes involved in the biosynthesis of specific alkaloids. rsc.org This integrated approach is crucial for elucidating the currently unknown enzymatic steps leading to the formation of this compound. Studies have already demonstrated that combining these omics layers can pinpoint functional genes associated with metabolic pathways, thereby accelerating discovery. mdpi.comresearchgate.net

Genomic and Metabolomic Mining: The availability of plant genome sequences allows for the identification of biosynthetic gene clusters (BGCs) that may encode for the production of secondary metabolites. cas.org However, many of these gene clusters are silent under standard laboratory conditions. nih.gov Metabolomics can guide the activation of these silent BGCs to unlock novel chemical diversity. For PA research, this means that new structural variants related to this compound could be discovered by analyzing the metabolome of PA-producing plants under various environmental or developmental triggers and linking these findings back to genomic data. nih.gov For instance, single-cell subtractive transcriptomics has been explored to identify cell-specific genes for PA biosynthesis, a technique that could be honed for this compound. researchgate.net

Pathway Elucidation and Engineering: A primary goal of integrating omics is the complete elucidation of biosynthetic pathways. rsc.org Understanding the precise sequence of enzymes that construct this compound—from the initial formation of the necine base to the specific esterifications—opens the door to metabolic engineering. Researchers could potentially use techniques like CRISPR/Cas9 to modify the expression of key pathway genes, as has been done for homospermidine synthase in comfrey (B1233415), to create plant varieties with altered PA profiles. researchgate.net This holds significant implications for both fundamental research and agricultural applications.

Advancements in High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) methodologies are essential for rapidly evaluating the biological and chemical reactivity of large numbers of compounds. For PAs, these techniques are critical for understanding their structure-dependent bioactivities and for prioritizing compounds for further study.

Cell-Based Assays for Bioactivity: HTS assays are increasingly used to screen for the cytotoxic and genotoxic potential of PAs. nih.gov For example, metabolically competent human cell lines, such as TK6 cells engineered to express specific cytochrome P450 enzymes (e.g., CYP3A4), can be used to assess the bioactivation and subsequent genotoxicity of PAs in a high-throughput format. nih.gov These systems allow for the rapid testing of compounds like this compound to determine their potential for inducing cellular damage, cell cycle arrest, or apoptosis. nih.govnih.gov